molecular formula C9H7NO3 B3057324 4-(cyanomethoxy)benzoic Acid CAS No. 792954-24-6

4-(cyanomethoxy)benzoic Acid

Cat. No.: B3057324
CAS No.: 792954-24-6
M. Wt: 177.16 g/mol
InChI Key: LSUOCGNVVCKCSP-UHFFFAOYSA-N
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Description

4-(cyanomethoxy)benzoic acid, also known as 4-CMBA, is a benzoic acid derivative with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, benzoic acid has been shown to interact with enzymes involved in oxidation, reduction, and conjugation

Cellular Effects

Benzoic acid, a related compound, has been shown to have cytotoxic effects on various cancer cell lines It is possible that 4-(Cyanomethoxy)benzoic Acid could have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzoic acid, a structurally similar compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels It is possible that this compound may have similar binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Dosage Effects in Animal Models

There is no available data on the dosage effects of this compound in animal models. Studies on benzoic acid have shown that it can improve the performance of young pigs when supplemented in their diet . It would be interesting to investigate if this compound has similar effects at different dosages.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Benzoic acid and its derivatives are known to be involved in various metabolic pathways. For example, benzoic acid is known to be synthesized from precursors from the shikimate pathway or the phenylpropanoid pathway . It would be interesting to investigate if this compound is involved in similar metabolic pathways.

Transport and Distribution

Studies on cinnamic acid, a related compound, suggest that it can inhibit auxin transport, potentially affecting the distribution of the compound within plant tissues

Subcellular Localization

Studies on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate, a derivative of benzoic acid, have shown that it is a cytosolic enzyme This suggests that the biosynthesis of benzoic acid derivatives may occur in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for 4-(cyanomethoxy)benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(cyanomethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-(aminomethoxy)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(cyanomethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    4-hydroxybenzonitrile: A precursor in the synthesis of 4-(cyanomethoxy)benzoic acid.

    4-(aminomethoxy)benzoic acid: A reduction product of this compound.

Uniqueness: this compound is unique due to its combination of a nitrile group and a methoxy group attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(cyanomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOCGNVVCKCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368920
Record name 4-(cyanomethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-24-6
Record name 4-(cyanomethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyanomethoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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